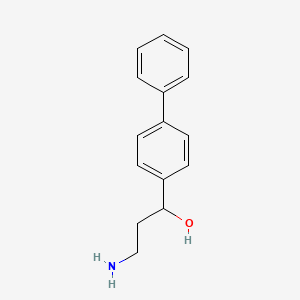

3-amino-1-(4-phenylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-amino-1-(4-phenylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRJXVVOHHZITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-phenylphenyl)propan-1-ol typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reduction of a nitro-biphenyl compound followed by the addition of a propanol group under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. For example:

-

Ketone formation : Using potassium permanganate () in acidic conditions, the primary alcohol is oxidized to 3-amino-1-(4-phenylphenyl)propan-1-one.

-

Side-chain modifications : Strong oxidizing agents like chromium trioxide () may further oxidize the amine or biphenyl system under harsh conditions.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alcohol → Ketone | , | 3-Amino-1-(4-phenylphenyl)propan-1-one |

| Aromatic ring oxidation* | , high temperature | Biphenyl quinone derivatives |

*Theoretical pathway requiring experimental validation.

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenation:

-

Reductive amination : Reacts with aldehydes/ketones in the presence of or , forming secondary or tertiary amines .

-

Catalytic hydrogenation : The hydroxyl group remains inert under standard conditions, preserving chirality .

Substitution Reactions

The hydroxyl group is susceptible to nucleophilic substitution:

| Reaction | Reagents | Product |

|---|---|---|

| Halogenation | , | 3-Amino-1-(4-phenylphenyl)propyl halide |

| Thiol substitution | , polar aprotic solvent | Thioether derivatives |

These reactions often proceed via intermediate sulfonate esters (e.g., tosylates).

Acylation and Amidation

The primary amine reacts readily with acylating agents:

-

Amide formation : Treatment with acetyl chloride () yields -acetyl derivatives.

-

Sulfonamide synthesis : Reacts with sulfonyl chlorides (e.g., ) in basic conditions .

Condensation and Schiff Base Formation

The amine forms Schiff bases with aldehydes or ketones:

-

Imine synthesis : Condensation with benzaldehyde in ethanol produces a stable Schiff base.

-

Biological relevance : These intermediates are critical in enzyme inhibition studies.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit antimicrobial, antiviral, and anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes or receptors involved in disease processes .

Case Study: Anticancer Activity

A notable study explored the anticancer effects of (3S)-3-amino-3-(4-phenylphenyl)propan-1-ol derivatives on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Organic Synthesis

Building Block in Synthesis

3-amino-1-(4-phenylphenyl)propan-1-ol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it valuable in creating complex organic molecules. It can undergo reactions such as:

- Alkylation : Introducing alkyl groups to synthesize more complex structures.

- Acylation : Forming amides or esters for pharmaceuticals.

- Reduction and Oxidation : Modifying functional groups to enhance reactivity or stability .

Materials Science

Polymer Applications

In materials science, the compound is utilized in the development of polymers and resins. Its amino alcohol structure can act as a curing agent or hardener in epoxy formulations. This application is particularly relevant in industries focusing on high-performance materials for coatings and adhesives .

Industrial Applications

Agrochemicals and Dyes

The compound's reactivity makes it suitable for use in agrochemicals and dyes. Its ability to participate in chemical reactions allows for the synthesis of pesticides and herbicides that are essential for modern agriculture. Furthermore, it can be used to create colorants with specific properties required in various industrial applications .

Mechanism of Action

The mechanism of action of 3-amino-1-(4-phenylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The biphenyl group provides structural stability and hydrophobic interactions, while the propanol group can participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic ring or backbone modifications. Key comparisons include:

Substituent Effects on Physical Properties

- Molecular Weight and LogP: Compound Substituent Molecular Weight LogP (Predicted) 3-Amino-1-(4-phenylphenyl)propan-1-ol Biphenyl ~269.3* ~3.5–4.0† 3-Amino-3-(4-chlorophenyl)propan-1-ol 4-Chlorophenyl 220.10 ~2.8‡ (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol 4-Fluorophenyl 179.22 ~2.2–2.5† 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol 2,4-Dichlorophenyl 220.10 ~3.0–3.3† *Estimated based on structural analogs. †Predicted via substituent contributions (biphenyl increases hydrophobicity). ‡LogP explicitly noted for 4-chlorophenyl derivative . Key Insight: The biphenyl group in the target compound increases molecular weight and hydrophobicity (higher LogP) compared to halogenated analogs, reducing solubility in polar solvents like water. This aligns with ’s observation that bulky aromatic groups enhance hydrophobic interactions in non-polar media like supercritical CO₂ .

Boiling/Melting Points :

While direct data for the target compound is unavailable, highlights that bulkier substituents (e.g., biphenyl vs. single phenyl) increase molecular surface area and van der Waals forces, likely elevating melting points. For example, butan-1-ol (less branched) has a higher boiling point than butan-2-ol due to stronger intermolecular forces . By analogy, the biphenyl group may increase the target compound’s melting point relative to smaller analogs.

Spectroscopic Differentiation

- IR Spectroscopy :

emphasizes that the fingerprint region (500–1500 cm⁻¹) distinguishes isomers like propan-1-ol and propan-2-ol. For the target compound and its analogs, variations in aryl substituents (e.g., biphenyl vs. chlorophenyl) would alter C-H out-of-plane bending and aromatic ring vibrations, producing unique fingerprint patterns .

Reactivity and Functional Group Interactions

- Amino and Hydroxyl Groups: The amino group’s basicity and hydroxyl group’s acidity may vary with substituents. Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring could reduce the amino group’s basicity via inductive effects. Conversely, the biphenyl group’s electron-donating nature (through conjugation) might enhance amino group basicity compared to halogenated analogs.

Host-Guest Interactions : shows that phosphines with bulky substituents (e.g., adamantyl) exhibit stronger host-guest binding in supercritical CO₂ due to reduced solvent competition . By analogy, the biphenyl group in the target compound may enhance binding to hydrophobic hosts compared to smaller analogs.

Biological Activity

3-Amino-1-(4-phenylphenyl)propan-1-ol, a compound with the molecular formula C16H19NO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 255.34 g/mol

- CAS Number : 1368646-31-4

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the phenyl groups enhance lipophilicity and membrane permeability, facilitating cellular uptake.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that this compound may act as a serotonin reuptake inhibitor, similar to selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression.

- Anticancer Potential : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors, measured through forced swim tests and tail suspension tests. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

- Cancer Cell Proliferation : In a laboratory setting, this compound was tested against human breast cancer cell lines (MCF7). The findings revealed a 50% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Research Findings

Recent research has focused on the synthesis and evaluation of analogs of this compound. These studies aim to enhance its biological activity and selectivity towards specific targets. Notably, modifications to the phenyl groups have shown varied effects on potency and selectivity.

Table 2: Structural Modifications and Their Effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-1-(4-phenylphenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitro group reduction. Sodium borohydride (NaBH₄) in ethanol (60–70°C, 6–8 hrs) typically achieves 70–80% yield, while catalytic hydrogenation (Pd/C, H₂ at 50 psi, 25°C) may improve scalability but requires rigorous moisture control .

- Data Consideration : Compare solvent polarity (THF vs. ethanol) and temperature effects on stereochemical outcomes using HPLC analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm the amino, hydroxyl, and biphenyl groups. Key signals: δ 1.8–2.2 ppm (CH₂), 4.5–5.0 ppm (OH), and aromatic protons at 7.2–7.8 ppm .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) can resolve enantiomeric purity (>98% ee) .

Q. How can researchers mitigate side reactions during amino group functionalization?

- Methodology : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before acylating the amino group. Use pyridine as a base to minimize esterification side products .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and evaluate binding affinity to target enzymes (e.g., cytochrome P450) using surface plasmon resonance (SPR). Fluorinated analogs (e.g., from ) show enhanced metabolic stability .

- Data Contradiction : Resolve discrepancies in bioactivity data by verifying stereochemical assignments via X-ray crystallography .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs). Optimize force fields (AMBER) to account for the biphenyl group’s hydrophobic interactions .

Q. How can conflicting spectroscopic data from synthetic batches be resolved?

- Methodology :

- IR Spectroscopy : Compare NH/OH stretching frequencies (3200–3400 cm⁻¹) to rule out hydration artifacts.

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish between isobaric impurities (e.g., nitro vs. amine oxidation products) .

Q. What industrial-scale challenges arise in producing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.